molecular formula C10H11BrO B2397007 2-(4-Bromophenyl)-2-methyloxetane CAS No. 1102376-56-6

2-(4-Bromophenyl)-2-methyloxetane

Cat. No. B2397007
CAS RN: 1102376-56-6
M. Wt: 227.101
InChI Key: HHGDAOQADCPNMB-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-2-methyloxetane” is a chemical compound that likely contains a bromophenyl group and an oxetane ring. Bromophenyl groups are common in organic chemistry and are known for their reactivity due to the presence of a bromine atom . Oxetane rings are three-membered cyclic ethers and are also quite reactive .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-methyloxetane” would likely consist of a bromophenyl group attached to an oxetane ring. The bromine atom would make the bromophenyl group quite polar, while the oxetane ring would likely introduce strain due to its three-membered ring structure .


Chemical Reactions Analysis

Bromophenyl groups are known to undergo various reactions, including coupling reactions and substitutions . Oxetane rings, due to their strain, can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-2-methyloxetane” would depend on its exact structure. Bromophenyl groups are typically heavy and polar due to the bromine atom, which could influence properties like boiling point and solubility .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound 2-(4-Bromophenyl)-2-methyloxetane might not have been directly studied, but compounds with bromophenyl groups have been explored in cancer research. For instance, 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene showed cytotoxic activity against both cancer and non-cancer cell lines, which is significant in the context of developing selective cancer treatments (Kasperowicz et al., 2017).

Radiation Protection in Medical Oncology

Certain bromophenyl compounds have been identified as potential candidates for protecting against photon and particle radiations in medical oncology and nuclear medicine. A study evaluating Mannich bases with varying aryl parts, including 4-bromophenyl, suggested that these compounds have notable photon attenuation properties and can be effective in stopping alpha and proton particles, indicating their potential as drug candidates in radiation protection applications (Yılmaz, Kavaz, & Gul, 2020).

Anticancer Activities and Cellular Mechanisms

Bromophenol compounds, particularly a novel derivative named BOS-102, have been studied for their anticancer activities. BOS-102 has shown promising results against human lung cancer cell lines by blocking cell proliferation and inducing apoptosis through various cellular mechanisms, such as activating caspase-3 and PARP, and affecting pathways like PI3K/Akt and MAPK signaling pathways. This indicates the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

Environmental and Pharmaceutical Applications

Compounds with bromophenyl groups have been used in various environmental and pharmaceutical applications. For example, they have been involved in the chemical fixation of CO2 into cyclic carbonates, showcasing their relevance in environmental chemistry and potential utility in pharmaceutical synthesis (Ikiz et al., 2015).

Cellular Antioxidant Effects

Bromophenol compounds derived from marine sources, like red algae, have been identified for their potent antioxidant effects at the cellular level. These compounds were found to be more effective than certain standard antioxidants in specific assays, highlighting their potential in pharmacological and nutraceutical applications (Olsen et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-2-methyloxetane” would depend on its potential applications. If it shows promise in areas like drug development or materials science, further studies could be conducted to optimize its properties and evaluate its effectiveness .

properties

IUPAC Name

2-(4-bromophenyl)-2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGDAOQADCPNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methyloxetane

CAS RN

1102376-56-6
Record name 2-(4-bromophenyl)-2-methyloxetane
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